molecular formula C5H9ClN2O B1433996 (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride CAS No. 1807939-22-5

(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

Cat. No.: B1433996
CAS No.: 1807939-22-5
M. Wt: 148.59 g/mol
InChI Key: AHRGRESVJBNTQL-PGMHMLKASA-N
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Description

(1R)-1-(1H-Pyrazol-3-yl)ethan-1-ol hydrochloride (CAS RN: 1807939-22-5) is a chiral pyrazole derivative of significant interest in medicinal chemistry and organic synthesis. Pyrazole-containing compounds are a preeminent class of heterocycles in drug discovery, renowned for their diverse pharmacological profiles. They are frequently found in molecules with a wide range of biological activities, including use as anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant agents . The presence of a stereocenter in this molecule makes it a valuable chiral building block or intermediate for the research and development of novel active compounds, particularly for investigating structure-activity relationships and for creating more selective and potent-targeted therapies . The compound is supplied with guaranteed high purity and requires cold-chain transportation and refrigerated storage to ensure its stability and integrity. This product is intended for research purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(1R)-1-(1H-pyrazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGRESVJBNTQL-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most classical and widely used method for pyrazole synthesis is the cyclocondensation of 1,3-diketones or 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines. This method is rapid, efficient, and allows for regioselective substitution patterns on the pyrazole ring.

  • Mechanism: The hydrazine attacks the diketone to form a hydrazone intermediate, which cyclizes and dehydrates to form the pyrazole ring.
  • Catalysis and Solvent Effects: Recent studies have shown that aprotic dipolar solvents (DMF, NMP, DMAc) combined with acidic conditions (e.g., addition of 10 N HCl) accelerate the dehydration step and improve yields compared to protic solvents like ethanol.
  • Green Chemistry Protocols: Nano-ZnO catalysis has been reported to provide excellent yields (up to 95%) with short reaction times and easy work-up, demonstrating an environmentally friendly approach.

Regioselective Synthesis Using Substituted Hydrazines

  • The use of aryl or alkyl hydrazines with specific substituents allows access to regioisomers and tetrasubstituted pyrazoles by controlling the acidity and reactivity of the intermediates.
  • For example, benzotriazole derivatives can be used to enhance regioselectivity and allow further functionalization at the 4-position of the pyrazole ring.

Specific Preparation of (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol

Salt Formation: Hydrochloride Salt

  • The hydrochloride salt is typically formed by treating the free base (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol with hydrochloric acid in an appropriate solvent.
  • This step improves the compound’s stability, crystallinity, and handling properties for further applications.

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Description Outcome/Yield
1. Cyclocondensation 1,3-Diketone + Hydrazine hydrochloride, DMF + 10 N HCl Formation of pyrazole core at ambient temperature with acid catalysis High yield (up to 82%) and regioselectivity
2. Chiral center introduction (1R)-2-aminocyclohexan-1-ol hydrochloride or chiral amine + isothiocyanate, THF/H2O, triethylamine One-pot enantioselective synthesis of pyrazoline intermediate Moderate to good yield (~70-80%)
3. Purification Silica gel chromatography, elution with EtOAc/hexanes Isolation of pure (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol Pure compound obtained for further use
4. Hydrochloride salt formation Treatment with HCl in solvent Formation of stable hydrochloride salt Crystalline hydrochloride salt suitable for storage

Analytical and Research Findings

  • Yield and Purity: The cyclocondensation approach with acid catalysis consistently achieves yields above 80%, with regioselectivity favoring substitution at the 3-position of the pyrazole ring.
  • Stereoselectivity: Enantioselective syntheses using chiral amines and catalytic systems produce the (1R)-enantiomer with high optical purity, confirmed by chiral HPLC and NMR analysis.
  • Reaction Conditions: Mild temperatures (ambient to 85 °C) and short reaction times (1–2 hours) are typical, enhancing practicality and scalability.
  • Catalyst Reusability: Nano-ZnO and ionic liquid catalysts have been shown to be reusable with minimal loss of activity, supporting green chemistry principles.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Notes
Classical cyclocondensation 1,3-Diketone + Hydrazine DMF + HCl, ambient temp 80–95 Acid catalysis improves yield
Nano-ZnO catalyzed green protocol Phenylhydrazine + ethyl acetoacetate Room temp, short time 95 Eco-friendly, catalyst reusable
Enantioselective one-pot synthesis Chiral amine + isothiocyanate THF/H2O, triethylamine, RT 70–80 High stereoselectivity, chiral product
Hydrochloride salt formation Free base + HCl Mild conditions Quantitative Improves stability and handling

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield pyrazole-3-carboxylic acid, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride has been investigated for its pharmacological properties. It serves as a scaffold for the development of new therapeutic agents, particularly in the field of anti-inflammatory and analgesic drugs. The presence of the pyrazole ring enhances biological activity due to its ability to interact with various biological targets.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their effects on pain relief in animal models. The findings indicated that certain derivatives exhibited significant analgesic effects comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemistry

In biochemistry, this compound has been utilized as a tool for studying enzyme interactions and as a potential inhibitor in various biochemical pathways. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it a candidate for enzyme active site targeting.

Example Application:
Research conducted on enzyme inhibition demonstrated that (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride could inhibit specific kinases involved in cancer pathways, providing insights into its potential as an anticancer agent .

Materials Science

The compound's unique structural features allow it to be used in materials science for synthesizing novel polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Research Findings:
A recent study highlighted the use of (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride in creating composite materials with improved electrical conductivity and thermal resistance, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound may also interact with other molecular targets, such as kinases and ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(1H-Pyrazol-3-yl)ethan-1-one Hydrochloride

  • Structure : Differs by the presence of a ketone (C=O) instead of a hydroxyl group.
  • Molecular Formula : C₅H₇ClN₂O (MW: 146.57 g/mol) .
  • Key Differences: Reactivity: The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol derivative. Solubility: The hydroxyl group in the target compound improves aqueous solubility due to hydrogen bonding, whereas the ketone derivative may require polar aprotic solvents .

1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol Derivatives

  • Structure : Features a phenyl group at the α-position and a pyrazole at the β-position (e.g., 4a–d in ).
  • Synthesis: Prepared via alkylation of pyrazoles with bromoacetophenones, followed by sodium borohydride reduction (yields: 82–98%) .

(±)-(1R,1S)-1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol

  • Structure : Contains a 4-methoxyphenyl group, introducing electron-donating effects.
  • Enantiomeric Resolution : Resolved using (−)-(1R)-10-camphorsulfonic acid to isolate the (1S)-enantiomer, highlighting the importance of stereochemistry in activity .
  • Salt Formation: Unlike the hydrochloride salt of the target compound, this derivative is isolated as a camphorsulfonate salt, affecting solubility and crystallinity .

Table 1. Comparative Data for Selected Pyrazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Synthesis Step Yield (%)
(1R)-1-(1H-Pyrazol-3-yl)ethan-1-ol HCl C₅H₉ClN₂O 148.59 Alcohol (R) Reduction of ketone + HCl salt formation Not reported
1-(1H-Pyrazol-3-yl)ethan-1-one HCl C₅H₇ClN₂O 146.57 Ketone Direct acetylation of pyrazole 53–69
1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol C₁₁H₁₂N₂O 188.23 Alcohol NaBH₄ reduction of ketone intermediate 82–98

Biological Activity

(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their roles in various therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

The molecular formula of (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride is C5H8ClN2OC_5H_8ClN_2O with a molecular weight of 146.58 g/mol. The compound is characterized by its unique structure, which includes a pyrazole ring that contributes to its biological activity.

Property Value
Molecular FormulaC5H8ClN2O
Molecular Weight146.58 g/mol
IUPAC Name(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride
InChI KeyKXWQKZVXZKJQDW-UHFFFAOYSA-N

The biological activity of (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride is primarily attributed to its interaction with various biological targets:

Enzyme Inhibition: Pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways and cancer progression. For instance, studies have shown that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

Antimicrobial Activity: Recent research indicates that (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride exhibits antimicrobial properties against several pathogens. Its effectiveness was demonstrated through minimum inhibitory concentration (MIC) assays, where it displayed significant activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Biological Assays and Efficacy

Several studies have evaluated the biological efficacy of (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride through various assays:

Antimicrobial Activity

In vitro studies have shown that this compound has potent antimicrobial activity. The following table summarizes the MIC values against selected pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

Anti-inflammatory Effects

The compound has also been tested for its anti-inflammatory properties. In a murine model of inflammation, (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride significantly reduced edema formation compared to control groups .

Case Studies

Case Study 1: Antibacterial Activity
A study involving the evaluation of various pyrazole derivatives found that (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride exhibited one of the lowest MIC values among tested compounds, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Properties
In a clinical trial assessing the efficacy of pyrazole derivatives in treating chronic inflammatory conditions, patients receiving treatment with (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride reported significant improvements in pain and swelling compared to those receiving placebo treatments .

Q & A

Q. What are the established synthetic routes for (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride, and what reaction conditions are critical for reproducibility?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or condensation reactions involving pyrazole derivatives. For example:
  • Mannich Reaction : Reacting pyrazole-containing phenols with formaldehyde and amines under controlled pH (neutral to slightly acidic) and temperature (60–80°C) yields intermediates, which are subsequently hydrochlorinated .
  • Reflux in Xylene : Aromatic solvents like xylene are used for prolonged reflux (25–30 hours) with oxidizing agents (e.g., chloranil) to form heterocyclic intermediates. Post-reaction, the product is washed with NaOH, dried (Na₂SO₄), and recrystallized from methanol for purification .
  • Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.4 substrate-to-oxidizer) significantly impact yield and purity.

Q. What safety protocols are essential for handling (1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : The compound may exhibit acute toxicity (oral, dermal) and respiratory irritation. Use PPE (gloves, chemical-resistant lab coats, safety goggles) and work in fume hoods to avoid inhalation .
  • Storage : Store in a dry, cool environment (2–8°C) in sealed containers to prevent hygroscopic degradation .
  • Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic salts. Neutralization with dilute NaOH before disposal is recommended .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm the (R)-configuration and pyrazole ring substitution patterns. Key signals include δ ~5.17 ppm for the chiral alcohol proton and δ ~13.38 ppm for NH protons in pyrazole .
  • X-ray Crystallography : Resolves stereochemical ambiguity by determining bond angles and spatial arrangement. For pyrazole derivatives, intermolecular hydrogen bonding (N–H⋯Cl) is often observed in crystal lattices .
  • HPLC-MS : Validates purity (>98%) and detects trace byproducts using reverse-phase columns (C18) with ESI+ ionization .

Advanced Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) in the synthesis of the (R)-enantiomer?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like alcohol formation to enhance ee.
  • Temperature Control : Lower temperatures (0–5°C) during chiral center formation reduce racemization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers from racemic mixtures .

Q. What strategies address conflicting spectral data (e.g., NMR vs. X-ray) in stereochemical assignments?

  • Methodological Answer :
  • Dynamic NMR Experiments : Variable-temperature NMR identifies conformational exchange broadening, which may explain discrepancies between solution and solid-state structures .
  • DFT Calculations : Compare computed chemical shifts (via Gaussian software) with experimental NMR data to validate stereochemistry .
  • Supplementary Techniques : Use IR spectroscopy to confirm hydrogen bonding patterns observed in X-ray structures .

Q. How does hygroscopicity impact the stability of this hydrochloride salt, and what storage practices mitigate decomposition?

  • Methodological Answer :
  • Stability Analysis : Perform accelerated stability studies (40°C/75% RH) to assess degradation pathways. Hydrolysis of the pyrazole ring or HCl loss are common issues .
  • Desiccants : Store with silica gel or molecular sieves in airtight containers.
  • Lyophilization : For long-term storage, lyophilize the compound to remove residual moisture .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity, and how are they resolved?

  • Methodological Answer :
  • Mixer-Settler Reactors : Ensure uniform heat distribution during exothermic steps (e.g., HCl salt formation) to prevent racemization .
  • Crystallization Optimization : Use solvent systems like ethanol/water for controlled crystallization, which favors the (R)-enantiomer .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during large-scale reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride
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(1R)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.